2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid is a chemical compound that belongs to the class of cyclohexanecarboxylic acids. This compound features a methoxyethyl group and an amino group, making it a potential candidate for various pharmaceutical applications. Cyclohexanecarboxylic acids are known for their role as intermediates in the synthesis of biologically active compounds, particularly in drug development.
2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid is classified under:
The synthesis of 2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid typically involves several key steps:
The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity. The use of secondary amines can enhance the nucleophilicity of the amine, improving reaction efficiency.
The compound can undergo several chemical reactions typical for carboxylic acids and amines:
Reactions involving this compound are often carried out in controlled environments to prevent side reactions. The choice of reagents and conditions can significantly influence the outcome of these reactions.
The mechanism of action for 2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid primarily revolves around its interaction with biological targets such as enzymes or receptors involved in metabolic pathways. For instance, it has been studied for its potential inhibitory effects on diacylglycerol acyltransferase 1 (DGAT1), which plays a crucial role in triglyceride synthesis.
In vitro studies have shown that modifications to the cyclohexanecarboxylic acid scaffold can enhance potency against DGAT1, indicating that structural variations can lead to significant changes in biological activity .
2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid has potential applications in:
This compound exemplifies how modifications in chemical structure can lead to significant advancements in medicinal chemistry and therapeutic applications.
The synthesis of 2-substituted cyclohexanecarboxylic acid derivatives relies on stereoselective functionalization of the cyclohexane ring. A key intermediate is 2-(methoxycarbonyl)cyclohexanecarboxylic acid (C~9~H~14~O~4~), which enables sequential carboxyl group modifications. Practical routes include:
Table 1: Optimization of Key Synthetic Steps
Reaction Step | Reagents/Conditions | Yield | Stereoselectivity |
---|---|---|---|
Dieckmann Condensation | NaOMe/MeOH, reflux, 4h | 78% | Non-stereoselective |
Decarboxylation | 2M HCl, 80°C, 1h | 92% | Retention |
Selective Hydrolysis | 0.5M LiOH, THF/H₂O, 25°C, 2h | 89% | N/A |
Amide Formation | SOCl₂, then HN(CH₂CH₂OCH₃) | 76% | Cis:Trans = 1:1 |
Protection strategies are critical: bis(trimethylsilyl)amide groups facilitate anhydrous reactions by temporarily silylating carboxyl groups, preventing unwanted side reactions during ring functionalization. This method enables stoichiometric control in N-acylation [7].
Microbial biosynthesis offers stereocontrolled routes to cyclohexanecarboxylic acid derivatives. In Streptomyces collinus and Alicyclobacillus acidocaldarius, the shikimate pathway converts D-erythrose-4-phosphate and phosphoenolpyruvate to shikimic acid (54), which undergoes enzymatic deoxygenation to form cyclohexanecarboxylic acid (56). Key enzymatic transformations include [4]:
Table 2: Enzymatic Modifications for Cyclohexane Intermediates
Enzyme | Reaction Catalyzed | Stereochemical Outcome | Relevance to Target Compound |
---|---|---|---|
Shikimate dehydrogenase | Anti-elimination (C3-OH/C6-H) | 6R deuterium retention | Forms enone intermediate |
Enoyl-CoA reductase | Anti-addition of H₂ (C1/C2) | 1S,2R configuration | Controls trans-disubstitution |
3-Hydroxyacyl-CoA dehydratase | Syn-elimination of H₂O (C2/C3) | Equatorial carboxyl orientation | Enables cis-fused rings |
These pathways inspire chemoenzymatic synthesis: Chemically synthesized 1-cyclohexenecarboxylic acid can be enzymatically reduced using E. coli enoyl reductase mutants (e.g., Y196A variant), achieving >90% trans-diastereoselectivity at C-2, crucial for the target compound’s ring conformation [4].
Radiolabeled analogues of 2-{[(2-methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid enable metabolic imaging. Two primary strategies exist:
Table 3: Radiolabeling Efficiency of Key Analogues
Radionuclide | Precursor Modification | Labeling Agent | RCY (%) | Specific Activity (GBq/μmol) | Stabilizer System |
---|---|---|---|---|---|
¹¹C | N-desmethyl derivative | [¹¹C]CH₃OTf | 69 | 25.7 | Ascorbic acid (5 mg/mL) |
⁹⁹ᵐTc | Carboxylate/amide motif | [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ | 92 | 18.3 | Gentisic acid/trehalose |
¹²³I | Para-iodinated benzoyl derivative | Na[¹²³I] | 41 | 15.9 | L-methionine |
Radiolytic stabilization is critical: Polyhydroxylated aromatics (e.g., gentisic acid) at 0.1–1.0 mM concentrations scavenge free radicals generated by isotopic decay, reducing radiochemical degradation by >90% during 6-hour storage. Combined with lyophilization in trehalose matrices, shelf-life extends to 12 hours post-labeling [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7